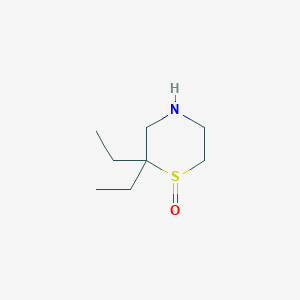
2,2-Diethyl-1lambda4-thiomorpholin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1lambda4-thiomorpholin-1-one is a chemical compound with the molecular formula C8H18ClNOS. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of diethylamine with carbon disulfide under specific conditions. The reaction proceeds through the formation of a thiazinane ring, followed by oxidation to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of diethylamine with carbon disulfide in the presence of a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides and sulfones.
Reduction: Reduction reactions can produce diethylamine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2,2-Diethyl-1lambda4-thiomorpholin-1-one has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2,2-Diethyl-1lambda4-thiomorpholin-1-one is structurally similar to other thiomorpholine derivatives, such as 2,2-Dimethyl-1lambda4-thiomorpholin-1-one and 2,2-Diethyl-1lambda4-thiazinane-1-one. its unique diethyl substitution pattern gives it distinct chemical and biological properties compared to these compounds.
Comparison with Similar Compounds
2,2-Dimethyl-1lambda4-thiomorpholin-1-one
2,2-Diethyl-1lambda4-thiazinane-1-one
2,2-Diethyl-1lambda4-thiazinane-1,1-dioxide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,2-diethyl-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-3-8(4-2)7-9-5-6-11(8)10/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHCDHJDQMZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCS1=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
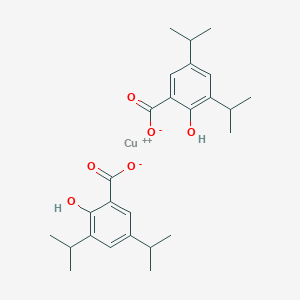
![1-[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7952091.png)
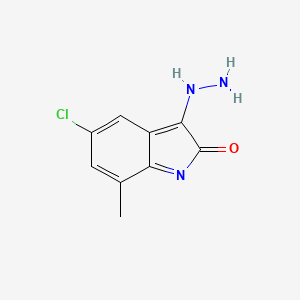
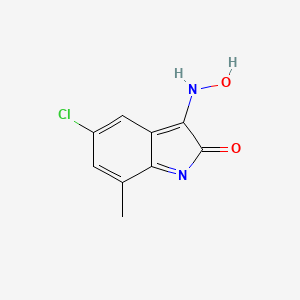
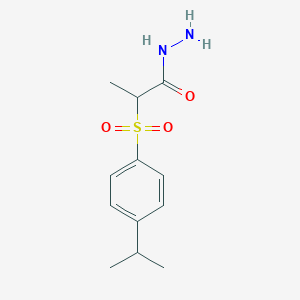
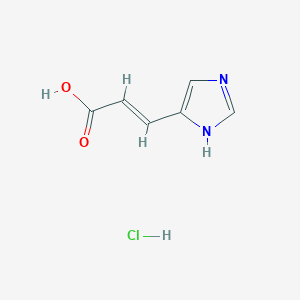
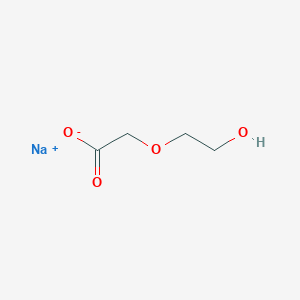
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride](/img/structure/B7952117.png)
![Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate](/img/structure/B7952123.png)
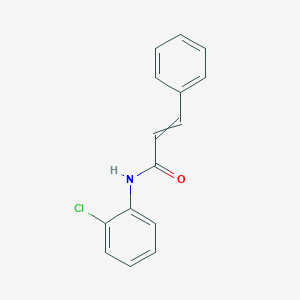
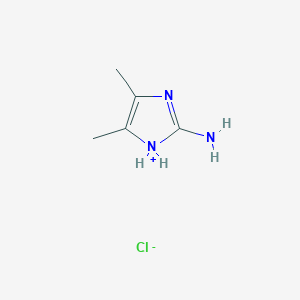
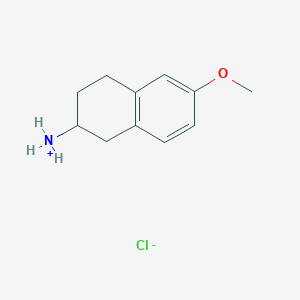

![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid](/img/structure/B7952171.png)
